(3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic acid
Description
(3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by:
- A piperidine ring with stereospecific (3S,6S) configurations.
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.
- A methyl substituent at the 6-position.
- A carboxylic acid moiety at the 3-position.
This compound is pivotal in medicinal chemistry as a building block for peptidomimetics, enzyme inhibitors, and prodrugs. The Boc group enhances stability under basic conditions and facilitates selective deprotection in multi-step syntheses. The methyl group and stereochemistry influence conformational rigidity and interactions with biological targets .
Properties
IUPAC Name |
(3S,6S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine or its derivatives.
Protection: The nitrogen atom of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The 6-position of the piperidine ring is methylated using a suitable methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Carboxylation: The carboxylic acid group is introduced at the 3-position of the piperidine ring through carboxylation reactions, often involving the use of carbon dioxide (CO2) or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid (TFA)), allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Deprotected piperidine derivatives
Scientific Research Applications
Organic Synthesis
(3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic acid serves as an important building block in the synthesis of more complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical development.
Key Reactions :
- Formation of Amides : The carboxylic acid can be converted into amides through coupling reactions with amines.
- Synthesis of Heterocycles : It can be used in the synthesis of various heterocyclic compounds that have applications in drug discovery.
Medicinal Chemistry
The compound is particularly significant in the development of pharmaceuticals targeting neurological disorders and pain management. Its structure is similar to known analgesics, making it a candidate for further research.
Pharmacological Properties :
- Analgesic Activity : Studies indicate that derivatives of this compound exhibit activity at opioid receptors, suggesting potential use as pain relievers.
- Anti-inflammatory Effects : Research has shown that it can inhibit inflammatory pathways, making it relevant for conditions such as arthritis.
Case Studies
- Analgesic Development : A study on the structure-activity relationship of piperidine derivatives revealed that this compound exhibited significant activity against specific targets involved in pain modulation.
- Neurological Applications : Research highlighted its potential in modulating proteins associated with spinal muscular atrophy, indicating its relevance beyond traditional analgesic applications.
Mechanism of Action
The mechanism of action of (3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Comparison with Cbz-Protected Analogues
(3S,6S)-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic Acid (CAS 1269755-56-7)
- Key Differences: Protecting Group: Benzyloxycarbonyl (Cbz) instead of Boc. Stability: Cbz is labile to hydrogenolysis, while Boc is acid-labile. Molecular Formula: C15H19NO4 (vs. Boc analogue’s C12H21NO4). Applications: Cbz derivatives are often used in peptide synthesis where mild deprotection is required.
- Stereochemical Variant :
Table 1: Boc vs. Cbz Analogues
| Property | (3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic Acid | (3S,6S)-1-Cbz-6-methyl-piperidine-3-carboxylic Acid |
|---|---|---|
| Protecting Group | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Molecular Weight | 259.30 g/mol | 277.32 g/mol |
| Deprotection Method | Acidic conditions (e.g., TFA) | Hydrogenolysis or HBr/AcOH |
| Stability | Stable under basic conditions | Less stable due to benzyl group oxidation |
Comparison with Piperidine Derivatives Bearing Aromatic Substituents
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)
- Key Differences :
- Substituent : A phenyl group at C4 instead of a methyl group at C4.
- Hydrophobicity : The phenyl group increases lipophilicity (clogP ~2.5 vs. ~1.8 for the methyl analogue).
- Biological Relevance : Aromatic groups enhance binding to hydrophobic pockets in enzymes or receptors, as seen in protease inhibitors .
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid (CAS 930111-02-7)
Comparison with Simplified Piperidine Carboxylic Acids
(S)-Piperidine-3-carboxylic Acid (CAS 59045-82-8)
- Key Differences: Lacks Substituents: No Boc or methyl groups. Solubility: Higher aqueous solubility (logS ≈ -0.5 vs. -2.1 for Boc analogue). Applications: Used as a scaffold for GABA analogues but lacks synthetic versatility due to unprotected amines .
Biological Activity
(3S,6S)-1-Boc-6-methyl-piperidine-3-carboxylic acid is a chiral compound belonging to the class of piperidine carboxylic acids. Its unique stereochemistry and functional groups make it a valuable compound in various fields, including medicinal chemistry and biological research. This article explores its biological activities, synthesis, and applications based on diverse research findings.
The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl group at the 6-position of the piperidine ring. This configuration influences its reactivity and interactions with biological targets.
Synthesis Overview
The synthesis typically involves:
- Protection of the amine : The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Methylation : The methyl group is introduced at the 6-position using methyl iodide or dimethyl sulfate under basic conditions.
- Deprotection : The Boc group can be removed under acidic conditions to yield the active amine form for further reactions.
The biological activity of this compound is primarily linked to its role as a precursor in synthesizing active pharmaceutical ingredients. It may interact with various molecular targets such as enzymes, receptors, or ion channels. The removal of the Boc group allows for further functionalization and potential biological interactions.
Applications in Medicinal Chemistry
The compound has been utilized in:
- Enzyme Mechanism Studies : It serves as a model substrate for investigating enzyme kinetics and mechanisms.
- Ligand Studies : Employed in receptor binding studies to understand ligand-receptor interactions.
- Pharmaceutical Development : Acts as an intermediate in synthesizing compounds targeting neurological and cardiovascular diseases.
Research Findings
Several studies have highlighted the biological significance of piperidine derivatives similar to this compound:
Case Studies
- Neuronal Activity : In a study involving piperidine-containing analogs, compounds similar to this compound were found to exhibit hypoactivity towards neuronal excitability, suggesting potential applications in treating excitatory disorders .
- Cancer Research : Compounds derived from piperidine structures have been investigated for their ability to induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents against malignancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
